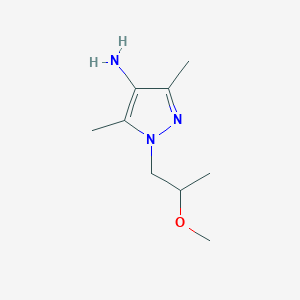

1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 2-methoxypropyl substituent at the N1 position and methyl groups at the C3 and C5 positions. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their versatile pharmacological properties and structural tunability.

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(2-methoxypropyl)-3,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C9H17N3O/c1-6(13-4)5-12-8(3)9(10)7(2)11-12/h6H,5,10H2,1-4H3 |

InChI Key |

KFVGKRSJSOIDMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(C)OC)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with 2-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further improve the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazole derivatives:

Physicochemical Properties

- Solubility : The 2-methoxypropyl group in the target compound likely improves water solubility compared to purely alkyl (e.g., propyl) or halogenated benzyl derivatives due to the ether oxygen’s polarity. However, halogenated benzyl compounds (e.g., Cl/F-substituted) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .

- Stability : Halogenated derivatives (e.g., 2-chloro-4-fluorobenzyl) may show greater metabolic stability compared to aliphatic substituents due to reduced susceptibility to oxidative degradation .

Biological Activity

1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is with a molecular weight of 183.25 g/mol. The structure includes a pyrazole ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 183.25 g/mol |

| CAS Number | 1564698-72-1 |

Anti-inflammatory Activity

Pyrazole derivatives have been widely studied for their anti-inflammatory properties. In particular, compounds similar to 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have reported that certain pyrazole derivatives can inhibit TNF-α by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Research indicates that pyrazole compounds exhibit antimicrobial effects against various bacterial strains. For example, derivatives have been tested against E. coli, S. aureus, and Klebsiella pneumoniae, showing promising results with certain compounds demonstrating effective inhibition of bacterial growth . The presence of specific functional groups in the pyrazole ring is believed to enhance this activity.

Anticancer Potential

There is emerging evidence that pyrazole derivatives may possess anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Study 1: Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives, including 1-(2-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, and evaluated their biological activities. The synthesized compounds were screened for anti-inflammatory effects and showed significant inhibition of TNF-α production in vitro .

Case Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of various pyrazole derivatives found that modifications to the methoxy group significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency compared to those with electron-donating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.